molecular formula C18H13F3N2O2 B2796888 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 2034340-45-7

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2796888
CAS No.: 2034340-45-7
M. Wt: 346.309
InChI Key: QDGDZUGJQQXWCI-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl-substituted benzamide core linked to a pyridinylmethyl group bearing a furan-2-yl substituent. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridine-furan hybrid moiety may contribute to π-π stacking interactions or hydrogen bonding in biological targets. This compound is structurally distinct due to the fusion of aromatic and heterocyclic systems, which could influence its pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2/c19-18(20,21)15-5-2-1-4-14(15)17(24)23-10-12-8-13(11-22-9-12)16-6-3-7-25-16/h1-9,11H,10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGDZUGJQQXWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the formation of the furan and pyridine rings

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, often carried out in specialized reactors under controlled conditions. The use of catalysts and specific reagents is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Its interaction with various biological targets is of interest to researchers.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create innovative products with enhanced performance.

Mechanism of Action

The mechanism by which N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound's binding affinity to these targets. The exact pathways and molecular targets involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs are primarily benzamide derivatives with variations in substituents, heterocyclic systems, and linker groups. Below is a comparative analysis based on available evidence:

Compound Core Structure Key Substituents Synthetic Route Potential Applications Reference
Target Compound 2-(trifluoromethyl)benzamide - Pyridin-3-ylmethyl linker
- Furan-2-yl at pyridine C5
HATU coupling (similar to ) Undisclosed (structural similarity to kinase inhibitors)
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)benzamide (6c) 5-(trifluoromethyl)benzamide - Pyrimidine-pyridine hybrid
- Piperazine-methyl group
Microwave-assisted HATU coupling Gleevec analog for β-amyloid reduction
Excluded compounds in Benzamide - Thiazolyl/thienyl/isoxazolylmethylthio groups
- Varied aminoethyl linkers
Not specified Cancer, viral infections, thrombosis
N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide (6g) 3-(trifluoromethyl)benzamide - Bulky tert-butyl group
- Pyridin-2-yl in side chain
Multi-step alkylation/amidation Undisclosed (neuroactive potential inferred from analogs)
EP 3 532 474 B1 derivatives (e.g., Example 284) Benzamide/triazolo-pyridine hybrids - Chloro/fluoro substituents
- Trifluoropropoxy groups
Acid-mediated coupling Anticancer, antiviral (patent claims)

Key Findings

Trifluoromethyl Group Prevalence : The trifluoromethyl group is a common feature in benzamide derivatives, enhancing metabolic resistance and membrane permeability .

Heterocyclic Diversity :

  • The target compound’s furan-2-yl group distinguishes it from thiazolyl/thienyl analogs (), which may alter electronic properties and binding specificity .
  • Pyridine positional isomers (e.g., pyridin-2-yl in 6g vs. pyridin-3-yl in the target compound) influence steric interactions with biological targets .

Synthetic Strategies :

  • Microwave-assisted HATU coupling () offers efficiency for benzamide derivatives, contrasting with traditional acid-mediated methods in EP 3 532 474 B1 .

Patent compounds (-5) highlight the scaffold’s versatility in oncology and virology, though the target compound’s specific activity remains uncharacterized.

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